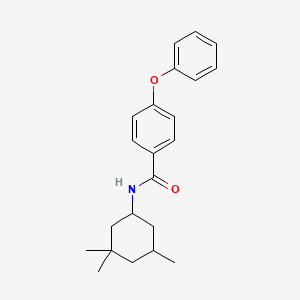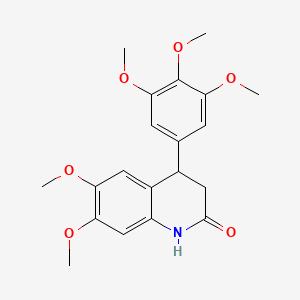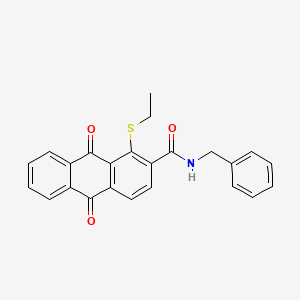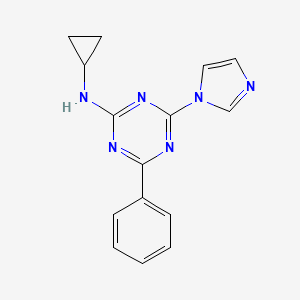![molecular formula C17H24BrN3O3 B11505064 Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B11505064.png)
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl group attached to a brominated methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Brominated Methylphenyl Intermediate: This step involves the bromination of 4-methylphenyl using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.
Carbamoylation: The brominated intermediate is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Piperazine Coupling: The carbamoyl derivative is coupled with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carbamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperazine ring or the carbamoyl group.
Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.
科学研究应用
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can serve as a probe in biological studies to investigate the role of piperazine derivatives in various biochemical pathways.
作用机制
The mechanism of action of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate the activity of GABAergic or dopaminergic pathways, leading to potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
- Ethyl 4-{2-[(3-chloro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-iodo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
属性
分子式 |
C17H24BrN3O3 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
ethyl 4-[3-(3-bromo-4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-5-4-13(2)15(18)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22) |
InChI 键 |
XSLXZBFFCBQGNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)
![4-{(E)-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol](/img/structure/B11504995.png)


![N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B11505005.png)
![N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide](/img/structure/B11505010.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11505035.png)


![Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505053.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11505056.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11505058.png)
